Technical Whitepaper: Chemical Architecture and Reactivity of 4-Bromo-2-chloro-5-iodophenol
Technical Whitepaper: Chemical Architecture and Reactivity of 4-Bromo-2-chloro-5-iodophenol
[1]
Executive Summary
4-Bromo-2-chloro-5-iodophenol (CAS: 2092799-35-2) represents a high-value "orthogonal" scaffold in modern drug discovery.[1] Its structural uniqueness lies in the presence of three distinct halogen atoms—chlorine, bromine, and iodine—positioned around a phenolic core.[2] This configuration grants the molecule a programmable reactivity profile, allowing medicinal chemists to sequentially functionalize specific positions with high regiocontrol.
This guide details the physicochemical properties, validated synthetic protocols, and the mechanistic hierarchy of reactivity that makes this compound a critical intermediate in the synthesis of antivirals (specifically Hepatitis B inhibitors) and complex agrochemicals.
Physicochemical Profile
The compound is a tris-halogenated phenol. The electronic environment is heavily influenced by the electron-withdrawing nature of the three halogens, which significantly increases the acidity of the phenolic proton compared to unsubstituted phenol.
Structural Data[1][2][3][4][5]
| Property | Value | Notes |
| IUPAC Name | 4-Bromo-2-chloro-5-iodophenol | |
| CAS Number | 2092799-35-2 | |
| Molecular Formula | C₆H₃BrClIO | |
| Molecular Weight | 333.35 g/mol | |
| Appearance | Off-white to beige solid | Light sensitive |
| CLogP | ~4.28 | Highly lipophilic |
| pKa (Predicted) | 6.5 – 7.2 | Significantly more acidic than phenol (pKa 10) due to -I effect of halogens |
| H-Bond Donors | 1 (Phenolic OH) | |
| H-Bond Acceptors | 1 (Phenolic OH) | Halogens act as weak acceptors |
Electronic Architecture
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C1-OH: The hydroxyl group is an ortho/para activator.[1] It directs electrophilic substitution primarily to C6 (the only open ortho site), but in this fully substituted scaffold, its primary role is as a nucleophile or anchor point.
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C5-Iodine: The weakest carbon-halogen bond (Bond Dissociation Energy ~65 kcal/mol).[1] It is the primary site for oxidative addition by transition metals.
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C4-Bromine: Intermediate bond strength (~81 kcal/mol).[1] Reacts secondarily under controlled conditions.[2]
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C2-Chlorine: Strongest carbon-halogen bond (~95 kcal/mol).[1] Generally inert to standard Pd-catalyzed conditions, serving as a blocking group or a late-stage modification point.[1]
Synthetic Methodology
The synthesis of 4-Bromo-2-chloro-5-iodophenol is a lesson in exploiting directing group effects.[1] Direct halogenation of a random precursor often leads to inseparable mixtures.[3] The validated industrial route utilizes 2-chloro-5-iodophenol as the starting material.[1][4]
Validated Synthesis Protocol
Reaction Logic: The OH group at C1 strongly activates the para position (C4).[1] Although C2 is occupied by Chlorine and C5 by Iodine, the C4 position is electronically favored over C6 (ortho) due to less steric hindrance and the strong para-directing effect of the phenol.
Step-by-Step Protocol:
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Preparation: Charge a reaction vessel with 2-chloro-5-iodophenol (1.0 equiv) and glacial acetic acid (AcOH, 2.0 volumes).
-
Temperature Control: Cool the solution to 15–20°C. Exothermic control is critical to prevent over-bromination or oxidation.
-
Bromination: Add Bromine (Br₂) (1.1 equiv) dropwise over 30 minutes.[1]
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Digestion: Stir the mixture at ambient temperature for 1–2 hours. Monitor conversion by HPLC or TLC.
-
Quench & Isolation:
-
Add water (1.0 volume) to the reaction mixture.
-
Add 40% aqueous Sodium Bisulfite (NaHSO₃) solution to quench excess bromine (indicated by color change from orange to yellow/colorless).[1]
-
-
Purification: The product typically precipitates as a solid. Filter, wash with 50% aqueous acetic acid, then water. Dry under vacuum at 45°C.
[1][6][8][10]
Chemoselectivity & Reactivity Profile[1][3][5][11][12]
The core value of this molecule is its chemoselectivity . It allows for "programmed synthesis" where three different groups can be attached to the benzene ring in a specific order without protecting groups for the halogens.
The Hierarchy of Reactivity (Pd-Catalysis)
In transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira), the rate of oxidative addition correlates with bond strength.
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Primary Reactive Site (C5-I): Reacts at room temperature or mild heating (40-60°C) with standard catalysts (e.g., Pd(PPh₃)₄).[1]
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Secondary Reactive Site (C4-Br): Requires higher temperatures (80-100°C) or more active catalysts (e.g., Pd(dppf)Cl₂).[1]
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Tertiary Reactive Site (C2-Cl): Typically inert under standard conditions.[1] Requires specialized electron-rich bulky ligands (e.g., Buchwald dialkylbiaryl phosphines) or Nickel catalysis to activate.[1]
Functionalization Workflow
Scenario: A medicinal chemist needs to attach an aryl group at C5, an alkyne at C4, and an alkyl ether at C1.
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Step 1: O-Alkylation (Nucleophilic Substitution) [1]
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Reagents: R-X, K₂CO₃, DMF.[4]
-
Logic: Protect the phenol first to prevent catalyst poisoning and solubility issues. The halogens are stable to these basic conditions.
-
-
Step 2: C5-Selective Coupling (Suzuki)
-
Reagents: Ar-B(OH)₂, Pd(PPh₃)₄ (5 mol%), Na₂CO₃, DME/H₂O, 60°C.[1]
-
Result: The Iodine is displaced exclusively. The Bromine and Chlorine remain intact.
-
-
Step 3: C4-Coupling (Sonogashira)
Safety and Handling
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Hazards: Like most halogenated phenols, this compound is likely toxic if swallowed and a skin/eye irritant . The presence of iodine often correlates with increased cytotoxicity.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Iodine-containing compounds can liberate I₂ upon prolonged exposure to light; store in amber vials.[1]
-
Disposal: All halogenated waste must be segregated. Do not mix with strong oxidizers.
References
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Synthesis & Patent Data
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Chemical Properties & Identifiers
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General Reactivity of Polyhalogenated Arenes
Sources
- 1. US10442804B2 - Compounds for the treatment of hepatitis B virus infection - Google Patents [patents.google.com]
- 2. Buy 4-Bromo-5-fluoro-2-iodophenol [smolecule.com]
- 3. scientificupdate.com [scientificupdate.com]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. BR102017010009A2 - COMPOUNDS FOR THE TREATMENT OF HEPATITIS B VIRUS INFECTION - Google Patents [patents.google.com]
- 6. WO2018144605A1 - Compounds for the treatment of hepatitis b virus infection - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. GB2044246A - Process for producing 4-bromo- 2,5-dichlorophenol - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
